molecular formula C7H7ClN2O3 B2952166 3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid CAS No. 1352882-30-4

3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid

Cat. No.: B2952166
CAS No.: 1352882-30-4
M. Wt: 202.59
InChI Key: OJNPGYZYDYEKRL-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid typically involves the chlorination of 5-methoxy-2-pyridinecarboxylic acid followed by amination. One common method includes:

    Chlorination: 5-Methoxy-2-pyridinecarboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.

    Amination: The resulting 6-chloro-5-methoxy-2-pyridinecarboxylic acid is then reacted with ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.

    Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of 3-amino-6-chloro-5-formyl-pyridine-2-carboxylic acid.

    Reduction: Formation of 3-amino-6-chloro-5-methoxy-pyridine-2-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Amino-6-chloro-5-methoxy-pyridine-3-carboxylic acid
  • 3-Amino-5-chloro-6-methoxy-pyridine-2-carboxylic acid
  • 3-Amino-6-chloro-2-methoxy-pyridine-5-carboxylic acid

Comparison: 3-Amino-6-chloro-5-methoxy-pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

3-amino-6-chloro-5-methoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-13-4-2-3(9)5(7(11)12)10-6(4)8/h2H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNPGYZYDYEKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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